(5-Fluorothiophen-2-yl)methanamine hydrochloride
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Overview
Description
(5-Fluorothiophen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H7ClFNS and a molecular weight of 167.63 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and is fluorinated at the 5-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluorothiophen-2-yl)methanamine hydrochloride typically involves the fluorination of thiophene derivatives followed by amination. One common method involves the reaction of 5-fluorothiophene-2-carboxaldehyde with ammonia or an amine source under reducing conditions to form the corresponding amine . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
(5-Fluorothiophen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding thiophene derivative without the fluorine atom.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce various substituted thiophene derivatives .
Scientific Research Applications
(5-Fluorothiophen-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Fluorothiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity for these targets, potentially leading to more potent biological effects . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)(thiophen-2-yl)methanamine hydrochloride: Similar structure but with a fluorine atom on the phenyl ring instead of the thiophene ring.
2-Fluorothiophen-3-ylmethanamine: Fluorine atom at the 2-position instead of the 5-position.
5-Fluorothiophene-2-carboxaldehyde: Precursor in the synthesis of (5-Fluorothiophen-2-yl)methanamine hydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 5-position of the thiophene ring can enhance its stability and binding affinity in various applications .
Properties
Molecular Formula |
C5H7ClFNS |
---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(5-fluorothiophen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H6FNS.ClH/c6-5-2-1-4(3-7)8-5;/h1-2H,3,7H2;1H |
InChI Key |
ZNEKXKGNZHTXHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)F)CN.Cl |
Origin of Product |
United States |
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